2-[[Benzyl(butyl)amino]methyl]-4,6-dichlorophenol
Overview
Description
2-[[Benzyl(butyl)amino]methyl]-4,6-dichlorophenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a benzyl group, a butyl group, and two chlorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Benzyl(butyl)amino]methyl]-4,6-dichlorophenol typically involves multi-step organic reactions. One common method includes the alkylation of 4,6-dichlorophenol with benzyl(butyl)amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[Benzyl(butyl)amino]methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
2-[[Benzyl(butyl)amino]methyl]-4,6-dichlorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[Benzyl(butyl)amino]methyl]-4,6-dichlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amine group can participate in various biochemical pathways. The chlorine atoms may enhance the compound’s reactivity and binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-[[Benzyl(methyl)amino]methyl]-4,6-dichlorophenol
- 2-[[Benzyl(ethyl)amino]methyl]-4,6-dichlorophenol
- 2-[[Benzyl(propyl)amino]methyl]-4,6-dichlorophenol
Uniqueness
2-[[Benzyl(butyl)amino]methyl]-4,6-dichlorophenol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of the benzyl and butyl groups, along with the dichlorophenol moiety, provides distinct properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[[benzyl(butyl)amino]methyl]-4,6-dichlorophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-2-3-9-21(12-14-7-5-4-6-8-14)13-15-10-16(19)11-17(20)18(15)22/h4-8,10-11,22H,2-3,9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZSAKCDIKFJFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=C(C(=CC(=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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